molecular formula C30H40N6O8S B12593382 Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine CAS No. 651327-23-0

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine

Cat. No.: B12593382
CAS No.: 651327-23-0
M. Wt: 644.7 g/mol
InChI Key: RGSNALGROFFNFL-HZLPDVBGSA-N
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Description

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine is a synthetic hexapeptide of significant interest in biochemical and metabolic research. Its sequence, ending in a cysteinylglycine moiety, positions it as a valuable tool for investigating the metabolism of glutathione (γ-glutamylcysteinylglycine) and related γ-glutamyl peptides . Glutathione (GSH) is a pivotal intracellular tripeptide that plays a central role in maintaining cellular redox balance, serving as a potent antioxidant, and facilitating detoxification processes . The enzymatic pathways involved in glutathione biosynthesis and degradation, namely those mediated by glutamate-cysteine ligase (GCL), glutathione synthetase (GS), and γ-glutamyltransferase (GGT), are known to exhibit broad substrate specificity . This peptide may serve as a substrate analog to study the activity and kinetics of these enzymes, particularly in the context of the mercapturate pathway, which processes glutathione S-conjugates for excretion . Furthermore, the presence of cysteine within its structure provides a reactive thiol group, making this compound relevant for studies on redox signaling, oxidative stress, and the formation of disulfide bonds in proteins . Researchers can utilize this hexapeptide to explore alternative pathways for γ-glutamyl peptide formation, such as those involving the (Dug2p-Dug3p)2 complex in model organisms like S. cerevisiae , which can transfer γ-glutamyl residues to dipeptides . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

651327-23-0

Molecular Formula

C30H40N6O8S

Molecular Weight

644.7 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C30H40N6O8S/c1-17(2)26(36-24(38)14-31)30(44)34-22(12-18-6-4-3-5-7-18)28(42)33-21(13-19-8-10-20(37)11-9-19)29(43)35-23(16-45)27(41)32-15-25(39)40/h3-11,17,21-23,26,37,45H,12-16,31H2,1-2H3,(H,32,41)(H,33,42)(H,34,44)(H,35,43)(H,36,38)(H,39,40)/t21-,22-,23-,26-/m0/s1

InChI Key

RGSNALGROFFNFL-HZLPDVBGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.

Major Products Formed

    Disulfide Bonds: Formed during oxidation of cysteine residues.

    Modified Peptides: Result from substitution reactions, altering the peptide’s properties.

Scientific Research Applications

Biochemical Research Applications

Peptide Hydrolysis Studies
This peptide serves as a substrate for various proteases, which are enzymes that catalyze the breakdown of proteins into smaller peptides or amino acids. For instance, studies have shown that specific proteases like those from Streptomyces griseus exhibit unique hydrolytic properties when interacting with dipeptides and tripeptides, including glycyl compounds . The hydrolysis rates can provide insights into enzyme specificity and kinetics, making it a valuable tool in enzymology.

Case Study: Protease Activity
A study demonstrated that glycyl-L-phenylalanine was effectively hydrolyzed by leucine aminopeptidases, indicating its utility in understanding enzyme-substrate interactions. The kinetic parameters derived from such studies help in elucidating the mechanisms of action of proteolytic enzymes .

Pharmaceutical Applications

Drug Development
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine has been investigated for its potential as a therapeutic agent due to its structural properties that mimic natural peptides. Its ability to interact with biological receptors can be harnessed in drug design, particularly for conditions where peptide hormones play a crucial role .

Case Study: Antimicrobial Properties
Research has indicated that certain peptide sequences can exhibit antimicrobial activity. Glycyl-containing peptides have been shown to disrupt bacterial membranes, providing a basis for developing new antibiotics against resistant strains . This highlights the importance of such peptides in addressing global health challenges.

Biotechnology Applications

Protein Engineering
In biotechnology, this compound can be utilized in protein engineering to create novel proteins with desired functionalities. By incorporating specific amino acid sequences into larger proteins, researchers can enhance stability, solubility, and activity of therapeutic proteins .

Case Study: Enzyme Stabilization
A study involving the incorporation of glycyl and valyl residues into enzyme structures demonstrated improved thermal stability and catalytic efficiency. This finding is particularly relevant for industrial applications where enzymes are subjected to harsh conditions .

Analytical Chemistry Applications

Chromatographic Techniques
this compound can also be employed in chromatographic methods for separating and analyzing complex mixtures of peptides. Its unique properties allow it to serve as a standard or reference compound in high-performance liquid chromatography (HPLC) assays .

Data Summary Table

Application AreaSpecific Use CaseFindings/Notes
Biochemical ResearchSubstrate for protease studiesUnique hydrolysis patterns observed with specific enzymes
Pharmaceutical DevelopmentPotential therapeutic agentMimics natural peptide hormones; possible drug design applications
BiotechnologyProtein engineeringEnhanced stability and activity through amino acid incorporation
Analytical ChemistryHPLC standard/reference compoundUseful in separating complex peptide mixtures

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Glycine, L-valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosyl (CAS 654652-90-1)

Structure : Heptapeptide with sequence Val-Gly-Leu-Lys-Lys-Ser-Phe-Tyr-Gly (molecular weight ~850–900 g/mol).
Key Differences :

Property Target Peptide (Gly-Val-Phe-Tyr-Cys-Gly) CAS 654652-90-1
Length Hexapeptide Heptapeptide
Charged Residues Neutral (Cys thiol may ionize at high pH) Positively charged (2 Lys residues)
Aromatic Residues Phe, Tyr Phe, Tyr
Unique Features Cysteine (disulfide potential) Serine (potential phosphorylation site)
Solubility Moderate (hydrophobic Phe/Tyr) Higher (charged Lys improves solubility)

Functional Implications :

  • The lysine-rich structure of CAS 654652-90-1 may enhance interaction with negatively charged biomolecules (e.g., DNA or membranes) .

Glycine, L-histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosyl (CAS 649570-16-1)

Structure : Pentapeptide with sequence His-Gly-Trp-Ala-Tyr-Gly (molecular weight 689.72 g/mol).
Key Differences :

Property Target Peptide (Gly-Val-Phe-Tyr-Cys-Gly) CAS 649570-16-1
Length Hexapeptide Pentapeptide
Aromatic Residues Phe, Tyr Trp, Tyr
Unique Features Cysteine Histidine (metal-binding capacity)
Molecular Weight ~734 g/mol 689.72 g/mol

Functional Implications :

  • Tryptophan (Trp) : Enhances fluorescence properties and hydrophobic binding compared to phenylalanine in the target peptide .
  • Histidine : Imparts metal-binding capability (e.g., Zn²⁺ or Cu²⁺), relevant in enzymatic or transport roles.

Stability and Pharmacokinetic Considerations

  • Disulfide Formation : The target peptide’s cysteine may lead to dimerization, altering bioavailability. In contrast, CAS 654652-90-1’s lysine residues increase susceptibility to protease cleavage.
  • Size vs. Permeability : Smaller peptides (e.g., CAS 649570-16-1) may exhibit better membrane penetration, whereas larger peptides face challenges in systemic delivery.

Biological Activity

Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine is a pentapeptide composed of five amino acids: glycine, valine, phenylalanine, tyrosine, and cysteine. This compound is notable for its unique sequence and the presence of a cysteine residue, which allows for potential disulfide bond formation. The biological activity of this peptide is of significant interest due to its potential therapeutic applications and interactions with various biological targets.

Molecular Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C23H34N6O5S
  • Molecular Weight : 494.62 g/mol

The synthesis of this pentapeptide can be accomplished through solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. Alternative methods such as liquid-phase synthesis or recombinant DNA technology may also be employed depending on the desired scale and purity .

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Interaction studies typically utilize techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays to evaluate binding affinities and functional outcomes. For instance, peptides containing phenolic amino acids can modulate receptor activity, impacting pathways related to pain perception and inflammation .

Therapeutic Applications

The unique combination of amino acids in this compound provides distinct properties that may lead to various therapeutic applications:

  • Antioxidant Activity : The cysteine residue can participate in oxidation-reduction reactions, forming disulfide bonds crucial for stabilizing protein structures and functions.
  • Anti-inflammatory Effects : Similar peptides have shown potential in modulating inflammatory responses, suggesting that this pentapeptide may also exhibit anti-inflammatory properties.
  • Neurotransmitter Precursor : The presence of phenylalanine and tyrosine indicates potential roles in neurotransmitter synthesis, particularly dopamine.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
L-TyrosineC9H11NO3Precursor for neurotransmitters like dopamine
L-CysteineC3H7NO2SContains a thiol group for disulfide bonding
L-ValineC5H11NO2Branched-chain amino acid important for muscle
Glycyl-L-glutamylC10H16N4O5Involves glutamic acid which plays roles in metabolism
L-PhenylalanineC9H11NO2Precursor for neurotransmitters; aromatic nature

This table highlights how the specific sequence and composition of this compound may confer distinct biological activities compared to other peptides .

Case Studies and Research Findings

Recent studies have focused on the biological activities of similar peptides, providing insights into their mechanisms:

  • Pain Modulation : A study demonstrated that peptides containing phenolic amino acids can significantly reduce pain perception in animal models by interacting with pain receptors .
  • Inflammation Reduction : Another research highlighted the anti-inflammatory effects of related peptides in models of arthritis, showing reduced levels of inflammatory cytokines .
  • Neuroprotective Effects : Investigations into neuroprotective properties have shown that similar compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach for synthesizing complex peptides like this hexapeptide. Key steps include:

  • Resin Selection : Use a Wang or Rink amide resin for C-terminal amidation if required.
  • Deprotection/Coupling : Employ Fmoc/t-Bu chemistry with coupling reagents like HBTU or HATU.
  • Cysteine Protection : Use trityl (Trt) or acetamidomethyl (Acm) protecting groups to prevent premature disulfide bond formation .
  • Cleavage : TFA-based cleavage cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) to release the peptide from the resin.
    • Validation : Confirm synthesis success via HPLC (≥95% purity) and ESI-MS for molecular weight verification.

Q. How can researchers characterize the purity and structural integrity of this peptide?

  • Analytical Techniques :

  • HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected: ~703.8 g/mol).
  • NMR : 1H/13C NMR in DMSO-d6 or aqueous buffers to confirm amino acid sequence and stereochemistry .
    • Disulfide Bond Analysis : Use Ellman’s assay to quantify free thiol groups or LC-MS under non-reducing conditions.

Q. What are the optimal storage conditions to maintain peptide stability?

  • Storage Protocol : Lyophilize the peptide and store at -20°C in airtight, light-protected vials. For short-term use, dissolve in degassed PBS (pH 7.4) with 1 mM EDTA to minimize oxidation of cysteine residues .

Advanced Research Questions

Q. How can researchers investigate the peptide’s interaction with cellular receptors or enzymes?

  • Experimental Strategies :

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics with target proteins.
  • Fluorescence Polarization : Label the peptide with FITC or TAMRA to monitor binding affinity in real time.
  • Computational Docking : Use tools like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or tyrosine kinases) .
    • Validation : Pair computational predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues.

Q. What methodologies are suitable for analyzing the peptide’s stability under physiological conditions?

  • Stability Assays :

  • pH/Temperature Studies : Incubate the peptide in buffers (pH 2–9) at 37°C and analyze degradation via HPLC at timed intervals.
  • Protease Resistance : Expose to trypsin/chymotrypsin and quantify intact peptide using LC-MS.
  • Circular Dichroism (CD) : Monitor secondary structure changes (e.g., β-sheet or random coil) under stress conditions .
    • Data Interpretation : Compare degradation half-life (t½) across conditions to identify instability hotspots (e.g., tyrosine or cysteine residues).

Q. How can contradictory data on the peptide’s bioactivity be resolved?

  • Approaches :

  • Orthogonal Assays : Validate cell-based activity (e.g., cAMP assays) with biophysical methods (e.g., ITC for binding thermodynamics).
  • Batch Reproducibility : Compare synthesis batches for purity/oxidation state, which may alter activity .
  • Meta-Analysis : Review literature for consensus on EC50 values or receptor targets, noting variations in assay conditions (e.g., serum-containing vs. serum-free media) .

Methodological Notes

  • Avoiding Commercial Bias : Focus on in-house synthesis or academic collaborations rather than vendor-dependent protocols.

  • Data Tables :

    Property Value
    Molecular FormulaC₃₃H₄₄N₆O₈S
    Molecular Weight703.8 g/mol
    Key ResiduesCysteine (disulfide potential)
    HPLC Retention Time~12.5 min (C18, 30% acetonitrile)
  • References : Ensure compliance with institutional guidelines for peptide handling and disposal .

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